molecular formula C13H12N2O3 B5401227 ethyl (2-quinolinylcarbonyl)carbamate

ethyl (2-quinolinylcarbonyl)carbamate

Cat. No.: B5401227
M. Wt: 244.25 g/mol
InChI Key: YFZAGYJXXLDHCI-UHFFFAOYSA-N
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Description

Ethyl (2-quinolinylcarbonyl)carbamate is a synthetic quinoline derivative intended for research and development purposes. Compounds within this class are frequently investigated as key intermediates in organic synthesis and pharmaceutical development. Quinoline scaffolds, like the one in this compound, are of significant scientific interest due to their presence in molecules with a broad spectrum of biological activities. Research on similar structures has explored antimicrobial properties, particularly against pathogens like Helicobacter pylori . The carbamate functional group is a common feature in medicinal chemistry and can influence a compound's bioavailability and metabolic stability . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct thorough experimentation to fully characterize this compound's properties, applications, and mechanism of action.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(quinoline-2-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)15-12(16)11-8-7-9-5-3-4-6-10(9)14-11/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAGYJXXLDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Quinoline 2 Carbonyl Carbamates

Synthetic Approaches to the 2-Quinolinylcarbonyl Moiety

The 2-quinolinylcarbonyl group is a key structural motif found in a variety of biologically active molecules and serves as a valuable ligand in metal-catalyzed reactions. mdpi.comnih.gov The primary precursor for this moiety is typically quinoline-2-carboxylic acid or its ester derivatives. The development of synthetic routes to these precursors is a significant area of research in heterocyclic chemistry.

A variety of synthetic strategies have been established for the preparation of quinoline-2-carboxylic acid and its derivatives. nih.gov These methods can be broadly categorized based on the type of chemical transformation employed to construct or functionalize the quinoline (B57606) ring system. nih.gov Classical methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, can yield quinoline-4-carboxylic acids. pharmaguideline.commdpi.com However, more targeted approaches are required for the 2-substituted derivatives central to forming the title compound.

Modern approaches often focus on improving efficiency, yield, and substrate scope through catalytic systems and one-pot procedures. organic-chemistry.orgnih.gov These advanced methods provide access to a wide array of functionalized quinolines under milder conditions. nih.gov

One established route to quinoline-2-carboxylates involves the oxidation of a pre-existing substituent at the 2-position of the quinoline ring, such as a methyl or carbonyl group. nih.gov This approach leverages the relative stability of the quinoline nucleus to oxidative conditions, allowing for selective transformation of the side chain. pharmaguideline.com For instance, the oxidation of 2-methylquinoline (B7769805) can be employed to generate the corresponding carboxylic acid. More recent advancements have focused on oxidative annulation strategies, where the quinoline ring is formed concurrently with the introduction of the desired functional group. mdpi.com For example, palladium-catalyzed oxidative cyclization of o-vinylanilines with alkynes in the presence of molecular oxygen can construct 2,3-disubstituted quinolines. organic-chemistry.org

Table 1: Examples of Oxidative Synthesis Strategies for Quinolines
Catalyst/Reagent SystemStarting MaterialsProduct TypeReference
K2S2O8 / CuBrN-arylglycine derivatives, olefinsMultifunctional quinoline dicarboxylate mdpi.com
Copper-catalyst / O22-vinylaniline, 2-methylquinolineSubstituted quinoline mdpi.com
Silver acetateN-aryl-3-alkylideneazetidines, carboxylic acidsFunctionalized quinoline mdpi.com
Pd(OAc)2 / O2o-vinylanilines, alkynes2,3-disubstituted quinolines organic-chemistry.org

The hydrolysis of a nitrile group at the 2-position of the quinoline ring is a direct and effective method for synthesizing quinoline-2-carboxylic acid. nih.gov This transformation typically proceeds under acidic or basic conditions. The precursor, 2-cyanoquinoline (or 2-chloroquinoline-3-carbonitrile), can be synthesized from related quinoline derivatives. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) can be converted to 2-chloroquinoline-3-carbonitrile (B1354263) by treatment with aqueous ammonia (B1221849) in the presence of an oxidizing agent like ceric ammonium (B1175870) nitrate. nih.gov Subsequent hydrolysis of the nitrile group would yield the carboxylic acid.

Metal-catalyzed reactions represent a powerful and versatile tool for the synthesis of the quinoline core. nih.gov These methods often involve the cyclization of acyclic precursors, guided by a metal catalyst that can facilitate bond formation with high efficiency and selectivity.

Commonly employed metals include palladium, copper, and iridium. mdpi.comorganic-chemistry.org For instance, a palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Copper-catalyzed systems are also prevalent; a Cu(I) or Cu(II) mediated reaction can be used for the oxidative cross-dehydrogenative coupling of N-arylglycine derivatives with olefins to produce quinoline dicarboxylates. mdpi.com Even metal-free heterogeneous catalysts, such as Brønsted acid-functionalized graphitic carbon nitride (g-C3N4), have been developed for Friedländer synthesis, offering a green alternative to traditional metal catalysts. nih.gov

Table 2: Metal-Catalyzed Quinoline Synthesis Examples
Catalyst SystemReaction TypeProductReference
PalladiumAnnulation of o-iodo-anilines and propargyl alcohols2,4-disubstituted quinolines organic-chemistry.org
CopperAnnulation of ketone oxime acetates and ortho-trifluoroacetyl anilines4-trifluoromethyl quinolines mdpi.com
IridiumDehydrogenative cyclization of o-aminobenzyl alcohols and ketonesSubstituted quinolines organic-chemistry.org
Manganese(II) complexCondensation of amino alcohols and ketonesSubstituted quinolines organic-chemistry.org

To enhance synthetic efficiency and reduce waste, one-pot procedures have been developed that combine multiple reaction steps without isolating intermediates. A prominent example is the one-pot Friedländer quinoline synthesis, which starts from o-nitroarylcarbaldehydes. organic-chemistry.org In this process, the nitro group is first reduced in situ to an amine, typically using iron powder and hydrochloric acid. organic-chemistry.org The resulting o-aminoarylcarbaldehyde then immediately undergoes condensation with a ketone or aldehyde to form the quinoline ring. organic-chemistry.org This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org

Another one-pot approach involves the reaction of 2-aminobenzaldehydes with β-nitroacrylates, using a solid-supported base like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), to yield functionalized quinoline-2-carboxylate derivatives in good yields. mdpi.comnih.govnih.gov The Doebner reaction, a three-component reaction of anilines, aldehydes, and pyruvic acid, can also be performed in a one-pot fashion to generate quinoline-4-carboxylic acids. mdpi.com

The introduction of a carboxyl group onto a preformed quinoline ring can be achieved through the manipulation of a leaving group, such as a chlorine atom. nih.gov The chlorine atom at the 2-position of the quinoline ring is susceptible to displacement by various nucleophiles. While direct carboxylation can be challenging, a common strategy involves a two-step process: first, a carbon-carbon bond is formed, often via a metal-catalyzed cross-coupling reaction, followed by oxidation to the carboxylic acid. An alternative pathway involves the conversion of 2-chloroquinoline (B121035) derivatives into organometallic intermediates, which can then react with carbon dioxide as an electrophile to install the carboxyl group. For example, treating 2-chloroquinoline with n-butyllithium can generate a lithiated intermediate that could potentially react with CO2.

Preparation of Reactive 2-Quinolinecarbonyl Intermediates (e.g., Acyl Chlorides, Isocyanates)

To form the carbamate (B1207046) linkage at the 2-position, the parent quinoline-2-carboxylic acid must first be converted into a more reactive intermediate. The most common and direct reactive intermediate is the acyl chloride.

Quinoline-2-carbonyl chloride is typically prepared by treating quinoline-2-carboxylic acid with a standard chlorinating agent. researchgate.netresearchgate.net Thionyl chloride (SOCl₂) is frequently used for this transformation, often with refluxing for several hours to ensure complete conversion. researchgate.netajchem-a.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion. After the reaction, excess thionyl chloride is removed under reduced pressure to yield the crude acyl chloride, which is often used immediately in the next step due to its reactivity and moisture sensitivity. researchgate.netajchem-a.com

An alternative reactive intermediate is the 2-quinolinyl isocyanate . Isocyanates are highly electrophilic and react readily with alcohols to form carbamates. The most common laboratory-scale method for preparing an isocyanate from a carboxylic acid is via a Curtius rearrangement of the corresponding acyl azide (B81097). wikipedia.orgnih.gov This process involves first converting quinoline-2-carboxylic acid to its acyl chloride, as described above. The acyl chloride is then reacted with an azide source, such as sodium azide, to form quinoline-2-carbonyl azide . This acyl azide is the direct precursor for the isocyanate, as detailed in section 2.2.3.

Formation of the Carbamate Linkage

The final stage in the synthesis of ethyl (2-quinolinylcarbonyl)carbamate is the creation of the carbamate bond. This can be accomplished through several established chemical protocols.

The reaction between an isocyanate and an alcohol is a fundamental and widely used method for synthesizing carbamates (urethanes). kuleuven.be In the context of the target molecule, 2-quinolinyl isocyanate serves as the electrophile. The lone pair of electrons on the oxygen atom of ethanol (B145695) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group. rsc.org This addition reaction proceeds through a concerted mechanism, leading directly to the formation of the ethyl carbamate linkage. The reaction is generally efficient and clean, often requiring no catalyst, although base catalysts like tertiary amines can be used to accelerate the process. rsc.org

Alternatively, a carbamoyl (B1232498) chloride can be used as the electrophile. While not directly applicable to the synthesis of this compound from a quinoline precursor, the general reaction involves the attack of an alcohol or phenol (B47542) on the carbamoyl chloride, with the elimination of hydrogen chloride to form the carbamate. This method is common for preparing O-aryl carbamates and often requires a base to neutralize the HCl byproduct. organic-chemistry.org

Historically, the industrial synthesis of isocyanates, the key precursors to carbamates, relied heavily on the use of phosgene (B1210022) (COCl₂). google.comgoogle.com In a phosgene-based process, an amine is reacted with phosgene to produce the corresponding isocyanate or carbamoyl chloride. google.com However, phosgene is an extremely toxic and corrosive gas, posing significant safety and environmental hazards. google.com This has driven extensive research into developing safer, phosgene-free alternatives.

Phosgene-free protocols for carbamate synthesis are now preferred. google.com One prominent green chemistry approach utilizes carbon dioxide (CO₂) as a non-toxic, abundant, and inexpensive C1 source. psu.edu In these methods, an amine can be reacted with CO₂ and an alkylating agent in the presence of a suitable catalyst or base, such as cesium carbonate, to directly form the carbamate. researchgate.netorganic-chemistry.org Another phosgene-free route is the thermal decomposition of a carbamate generated from a nitro or amine compound and carbon monoxide, which yields the isocyanate without involving any chlorides. nih.gov Oxidative carbonylation of amines and the use of dialkyl carbonates or carbonylimidazolide as carbamoylating agents are other established phosgene-free strategies. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Phosgene-Based and Phosgene-Free Carbamate Synthesis

Feature Phosgene-Based Protocols Phosgene-Free Protocols Reference
Primary Reagent Phosgene (COCl₂), Diphosgene, Triphosgene Carbon Dioxide (CO₂), Dialkyl Carbonates, Urea google.comgoogle.comresearchgate.net
Toxicity/Safety Extremely high toxicity, corrosive Low toxicity, safer handling google.compsu.edu
Byproducts HCl (corrosive) Water, Alcohols (often benign) google.compsu.edu
Conditions Often requires stringent containment Can be performed under milder conditions researchgate.netorganic-chemistry.org
Green Chemistry Poor alignment Strong alignment psu.edu

The Curtius rearrangement is a powerful and versatile reaction for converting a carboxylic acid into a primary amine, urea, or carbamate, with the isocyanate as a key intermediate. wikipedia.orgorganic-chemistry.org It is a premier phosgene-free method for generating isocyanates from readily available carboxylic acids. nih.gov The reaction proceeds with complete retention of the stereochemistry of the migrating group, making it valuable in complex molecule synthesis. nih.gov

The synthesis of this compound via the Curtius rearrangement begins with quinoline-2-carboxylic acid . This acid is first activated, typically by conversion to quinoline-2-carbonyl chloride using thionyl chloride. researchgate.net The acyl chloride is then reacted with sodium azide (NaN₃) to form the crucial intermediate, quinoline-2-carbonyl azide . nih.gov

The acyl azide is then subjected to thermal or photochemical decomposition. This induces the rearrangement, where the bond between the carbonyl carbon and the quinolinyl group migrates to the adjacent nitrogen atom, accompanied by the loss of dinitrogen gas (N₂). wikipedia.orgnih.gov This step is believed to be a concerted process, avoiding the formation of a free acyl nitrene intermediate. wikipedia.org The product of this rearrangement is 2-quinolinyl isocyanate .

To obtain the final carbamate product, the rearrangement is performed in the presence of a nucleophilic trapping agent, in this case, ethanol. The highly reactive isocyanate intermediate is trapped in situ by ethanol, which adds across the N=C bond to yield the stable final product, This compound . nih.govnih.gov This one-pot conversion from an acyl azide to a carbamate is an efficient and widely used synthetic strategy. organic-chemistry.org

C-H Activation Strategies for Carbamate Synthesis

The functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern synthetic chemistry, offering an atom-economical approach to constructing complex molecules. nih.govrsc.org In the context of quinoline chemistry, transition-metal-catalyzed C-H activation has been extensively explored for regioselective functionalization. nih.gov Strategies involving metals like palladium, rhodium, and copper allow for the introduction of various functional groups at specific positions of the quinoline ring, most commonly at the C2, C4, and C8 positions. nih.govmdpi.com

While direct C-H carbamoylation of a quinoline precursor to form a (quinolinylcarbonyl)carbamate is a sophisticated and desirable transformation, it remains a developing area. More commonly, C-H activation is used to install a precursor functional group which is then elaborated to the final carbamate. For instance, C-H activation of quinoline N-oxides can be used to introduce alkyl or aryl groups. nih.govacs.org A notable strategy involves the carbamate group itself acting as a directing group to facilitate ortho-C–H alkylation on an aromatic ring. acs.org

A plausible, albeit indirect, route leveraging C-H activation for the synthesis of the target scaffold could involve:

C-H Carbonylation: Directing-group-assisted C-H carbonylation of the C2 position of a quinoline precursor to form a quinoline-2-carboxylic acid derivative.

Conversion to Carbamate: Subsequent conversion of the carboxylic acid derivative to the target carbamate via standard methods like Curtius rearrangement or coupling with a carbamate precursor.

The power of C-H activation lies in its ability to streamline synthetic sequences by avoiding the pre-functionalization of starting materials, thus providing a more efficient and environmentally benign pathway to complex quinoline derivatives. nih.govrsc.org

Convergent and Divergent Synthetic Routes for this compound and its Analogues

The synthesis of this compound and its analogues can be approached through both convergent and divergent strategies, allowing for flexibility in accessing the target compound and building libraries for further studies.

A convergent synthesis would involve the preparation of two key fragments separately, followed by their coupling in a late-stage step. For the target molecule, this could involve:

Fragment A Synthesis: Preparation of quinaldic acid (quinoline-2-carboxylic acid) or its activated form (e.g., acyl chloride). Quinaldic acid can be synthesized via various methods, including the Doebner-von Miller reaction or the Friedländer annulation. mdpi.commdpi.com

Fragment B Synthesis: Preparation of ethyl carbamate.

Coupling: Reaction of quinaldic acid chloride with ethyl carbamate or a related nitrogen nucleophile.

A divergent synthesis begins with a common core intermediate that can be elaborated into a variety of analogues. This is particularly useful for structure-activity relationship (SAR) studies. A potential divergent route could start from a substituted 2-aminobenzaldehyde, which undergoes a one-pot reaction with β-nitroacrylates to form various substituted quinoline-2-carboxylates. mdpi.com This core quinoline-2-carboxylate can then be diversified. For example, hydrolysis to the carboxylic acid followed by a Curtius rearrangement would yield an isocyanate intermediate. This versatile intermediate can be trapped with various alcohols to produce a library of different alkyl (2-quinolinylcarbonyl)carbamates.

Strategies for Incorporating the Ethyl Group

Several established methods in organic chemistry can be employed to introduce the ethyl carbamate moiety onto the quinoline-2-carbonyl scaffold.

Reaction with Ethyl Chloroformate: A primary quinoline-2-carboxamide (B1208818) can be reacted with ethyl chloroformate under basic conditions. This addition-elimination reaction is a straightforward and widely used method for carbamate synthesis. scirp.org

Curtius Rearrangement: Quinaldic acid can be converted to its corresponding acyl azide via reaction with an azide source (e.g., diphenylphosphoryl azide). Gentle heating promotes the Curtius rearrangement, where the acyl azide loses dinitrogen gas to form a highly reactive isocyanate intermediate. This intermediate can be trapped in situ with ethanol to yield the desired this compound. nih.gov

Three-Component Coupling: A modern and efficient approach involves the three-component coupling of an amine, carbon dioxide, and an electrophile. nih.gov In this context, 2-aminoquinoline (B145021) could potentially be coupled with carbon dioxide and an ethyl halide (like iodoethane) in the presence of a suitable base (e.g., DBU or cesium carbonate) to form the carbamate. researchgate.netorganic-chemistry.org

Modular Synthesis for Structure-Activity Relationship (SAR) Studies

Modular or divergent synthesis is an indispensable tool for medicinal chemistry, enabling the rapid generation of a library of analogues to probe structure-activity relationships (SAR). nih.gov For the this compound scaffold, a modular approach allows for systematic variation at three key positions: the quinoline ring, the carbonyl linker, and the terminal alkyl group of the carbamate.

A common strategy involves creating a central intermediate, such as a substituted quinoline-2-carboxylic acid or the corresponding isocyanate, which can then be reacted with a diverse set of building blocks. mdpi.com For instance, starting from various substituted 2-aminobenzaldehydes and β-dicarbonyl compounds, a library of quinoline-2-carboxylic acids can be generated. mdpi.commdpi.com These can then be converted to their respective isocyanates and trapped with a panel of different alcohols, leading to a matrix of final compounds.

This approach was successfully used in the development of quinoline-O-carbamate derivatives as potential agents for Alzheimer's disease, where different substitution patterns on the quinoline ring and variations in the carbamate side chain were explored to optimize biological activity. nih.gov

Table 1: Example of a Modular Synthesis Approach for SAR Studies

Module A: Quinoline Core Module B: Linker (fixed) Module C: Alkyl Group Resulting Analogue
Quinoline-C(=O)NHC(=O)O-EthylThis compound
6-Fluoroquinoline-C(=O)NHC(=O)O-EthylEthyl ((6-fluoro-2-quinolinyl)carbonyl)carbamate
4-Methylquinoline-C(=O)NHC(=O)O-EthylEthyl ((4-methyl-2-quinolinyl)carbonyl)carbamate
Quinoline-C(=O)NHC(=O)O-PropylPropyl (2-quinolinylcarbonyl)carbamate
Quinoline-C(=O)NHC(=O)O-IsopropylIsopropyl (2-quinolinylcarbonyl)carbamate

This interactive table illustrates how combining different modules can quickly generate a library of diverse analogues for biological screening.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies

When substituents on the quinoline ring or the carbamate side chain introduce a stereocenter, the synthesis and separation of individual enantiomers become crucial, as they often exhibit different biological activities. Two primary strategies are employed: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis aims to directly produce a single enantiomer. This is typically achieved by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For quinoline derivatives, a chiral catalyst could be employed in a key bond-forming step, such as the annulation reaction that forms the heterocyclic core, to induce a specific stereochemistry.

Chiral Resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) that is often easier to synthesize. Common methods include:

Diastereomeric Recrystallization: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by techniques like fractional crystallization.

Chiral Derivatization followed by Chromatography: Similar to the above, the racemate is derivatized with a chiral agent. researchgate.net For example, a chiral amine could be used to form diastereomeric amides, which are then separated using standard chromatography (e.g., RP-HPLC). A study demonstrated the synthesis of a chiral derivatizing reagent from quinoline-8-carboxylic acid and L-proline, which was then used to successfully resolve the enantiomers of β-blockers by separating the resulting diastereomers on a standard C18 column. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. nih.gov Quinine (B1679958) and quinidine (B1679956) carbamate-based CSPs are particularly effective for separating a wide range of chiral compounds, including heterocyclic structures. nih.govnih.gov The choice of mobile phase, such as a hexane/alcohol mixture, can be optimized to achieve baseline separation. nih.gov

Table 2: Chromatographic Data for Enantiomeric Separation of β-Blockers using a Quinoline-Based Chiral Derivatizing Reagent researchgate.net

Compound k1 (retention factor of 1st eluting diastereomer) k2 (retention factor of 2nd eluting diastereomer) α (selectivity factor) Rs (resolution)
(RS)-Sotalol3.514.681.336.05
(RS)-Isoprenaline5.787.081.224.68
(RS)-Terbutaline4.455.141.154.25

This table presents sample data from a study where a quinoline-derived chiral agent was used to separate enantiomers, demonstrating the effectiveness of the chiral derivatization and HPLC resolution method. researchgate.net The (S,S)-diastereomer consistently eluted before the (S,R)-diastereomer. researchgate.net

Biological Activity and Pharmacological Potential: Preclinical Research Focus

In Vitro Biological Target Identification and Validation

Enzyme Inhibition Studies

The quinoline (B57606) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of enzymes with high affinity. Derivatives containing the carboxamide or carbamate (B1207046) moiety have been shown to be potent inhibitors of several key enzyme families.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease. The carbamate moiety is a known pharmacophore that can interact with the active site of these enzymes, leading to their inhibition. ajol.inforesearchgate.net

Research into a series of novel quinoline-O-carbamate derivatives, which are structurally related to ethyl (2-quinolinylcarbonyl)carbamate, has demonstrated significant and often selective inhibitory activity against both AChE and BChE. ajol.infomdpi.com The position of the carbamate group on the quinoline ring was found to be a critical determinant of both potency and selectivity. ajol.info

For instance, compounds with the carbamate fragment at the 5-position of the quinoline ring were identified as potent dual inhibitors of both enzymes. ajol.info Notably, compound 3f (see table below) emerged as a potent, reversible, dual inhibitor with IC50 values of 1.3 µM for AChE and 0.81 µM for BChE. ajol.infomdpi.com In contrast, derivatives with the carbamate at the 4-position showed significant selectivity for BChE, while those with the carbamate at the 8-position were more selective for AChE. ajol.info

The mechanism of inhibition for these compounds is believed to involve the carbamoylation of the serine residue within the active site of the cholinesterases, a process characteristic of carbamate inhibitors like rivastigmine. nih.gov Kinetic studies of related quinoline derivatives have shown a mixed-type reversible inhibition of both cholinesterases. mdpi.com

CompoundCarbamate PositionAChE IC50 (µM)BChE IC50 (µM)Selectivity
3d4-position> 400.87BChE selective
3f5-position1.30.81Dual inhibitor
3k6-position10.3> 40AChE selective
3m8-position6.5> 40AChE selective

The quinoline scaffold has been successfully employed in the design of inhibitors for a diverse range of proteases and other critical enzymes.

SARS-CoV Proteases : In response to the COVID-19 pandemic, significant research has focused on developing inhibitors for viral proteases essential for replication, such as the papain-like protease (PLpro). dntb.gov.uaresearchgate.net A series of quinoline-containing compounds were designed to target PLpro. ajol.infomdpi.comnih.gov The lead compound, Jun13296 , demonstrated potent inhibition of SARS-CoV-2 PLpro and robust antiviral activity. nih.gov These quinoline-based inhibitors represent a promising class of oral antiviral candidates. dntb.gov.uanih.gov

HIV-related Enzymes : While direct inhibition of HIV protease by this specific carbamate has not been reported, related quinolinonyl derivatives have been investigated as inhibitors of other essential HIV-1 enzymes. plos.org These compounds have shown activity against the ribonuclease H (RNase H) and polymerase functions of reverse transcriptase, with the most active derivatives exhibiting IC50 values in the low micromolar range (approximately 1.5 µM). plos.org They function by chelating the Mg2+ cofactor in the enzyme's catalytic site. plos.org Other quinolinonyl derivatives have been identified as dual inhibitors of both the HIV-1 integrase catalytic functions and integrase-RNA interactions, thereby impairing both early and late stages of viral replication. nih.govnih.gov

Caspases : Caspases are a family of cysteine proteases that play a central role in apoptosis (programmed cell death). Certain carboxamide-appended quinoline derivatives have been shown to induce apoptosis in cancer cells by up-regulating the expression of pro-apoptotic proteins, including the executioner Caspase-3 . For example, compound 3e was found to significantly elevate the protein expression of Caspase-3. nih.gov Similarly, studies on quinoline-2-one/pyrazole hybrids found that compound 6d showed potent binding to the Caspase-3 enzyme and weakened its expression, suggesting a role in modulating apoptosis. researchgate.net

Sirtuins : Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed as sirtuin inhibitors. mdpi.com Among them, compound P6 was identified as a potent and selective inhibitor of SIRT3 with an IC50 value of 7.2 µM. It showed selectivity over SIRT1 (IC50 = 32.6 µM) and SIRT2 (IC50 = 33.5 µM). mdpi.com

GSK3β : Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in numerous diseases, including Alzheimer's disease and cancer. Several classes of quinoline derivatives have been identified as potent GSK-3β inhibitors. ajol.infonih.gov Novel quinolin-2-one derivatives, such as compounds 7c , 7e , and 7f , exhibited highly potent inhibitory effects on GSK-3β, with IC50 values ranging from 4.68 to 8.27 nM. nih.gov Another series of diazepino-quinoline derivatives also showed significant activity, with compound 102 having an IC50 of 0.114 µM. ajol.info Furthermore, quinoline-3-carbohydrazide derivatives have been identified as allosteric, non-ATP-competitive inhibitors of GSK-3β. mdpi.comwikipedia.org

Mitochondrial Malate Dehydrogenase : Quinaldate (quinoline-2-carboxylate ), a compound sharing the same core as the titular molecule, has been shown to inhibit mitochondrial oxidation at the level of substrate dehydrogenases. nih.gov It acts as a reversible, mixed-type inhibitor of 3-hydroxybutyrate oxidation with a Ki of about 0.1 mM, suggesting it also inhibits malate dehydrogenase. nih.gov Additionally, isoquinoline alkaloids, a related class of compounds, have been demonstrated to be reversible competitive inhibitors of mitochondrial malate dehydrogenase with respect to the coenzyme NADH, with Ki values as low as 7.5 µM. researchgate.net

Enzyme TargetLead Compound/ClassKey Findings (IC50 / Ki)
SARS-CoV-2 PLproJun13296Potent PLpro inhibition and antiviral activity
HIV-1 RNase HQuinolinonyl derivativesIC50 ≈ 1.5 µM
Caspase-3Compound 3e / 6dUpregulates/modulates Caspase-3 expression
SIRT3Compound P6IC50 = 7.2 µM (selective)
GSK3βCompound 7cIC50 = 4.68 nM
Mitochondrial MDHQuinaldateKi ≈ 0.1 mM (related substrate)

Beyond GSK-3β, quinoline carboxamides have demonstrated inhibitory activity against a range of other kinases involved in cell proliferation and survival, making them attractive candidates for anticancer drug development.

Pim-1 Kinase : Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. A study of carboxamide-appended quinoline moieties identified several derivatives as potent Pim-1 kinase inhibitors. Compound 3e was the most active in this series, showing 82.27% inhibition and an IC50 value of 0.11 µM against Pim-1.

PI3Kα : The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling pathway that is often dysregulated in cancer. While direct data on this compound is unavailable, the quinoline scaffold is a common feature in many PI3K inhibitors. The structural similarity of the ATP-binding pocket of PI3K with other kinases suggests that quinoline-based compounds could be designed to target this enzyme.

Topoisomerase I/II : Topoisomerases are essential enzymes that manage DNA topology during replication and transcription, and they are validated targets for cancer chemotherapy. The natural product camptothecin (B557342), a quinoline alkaloid, is a well-known topoisomerase I inhibitor. Synthetic quinoline derivatives also exhibit this activity. For example, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (a quinoline isostere) has been identified as a potential antineoplastic agent, with molecular docking studies suggesting that human DNA topoisomerase is a likely target.

Receptor Binding Profiling

The quinoline carboxamide scaffold has been identified as a versatile structure capable of interacting with various G-protein coupled receptors (GPCRs). While specific receptor binding profiling for this compound is not available, studies on analogous compounds have shown potent and selective antagonism at several receptors. For instance, different quinoline carboxamide derivatives have been developed as antagonists for neuropeptide Y (NPY) receptors, neurokinin receptors (such as NK3), and chemokine receptors like CCR5. Additionally, quinoline-carboxamide derivatives have been synthesized and evaluated as antagonists for the P2X7 receptor, an ATP-gated ion channel, with some analogues showing IC50 values in the sub-micromolar range.

Interactions with Nucleic Acids (e.g., DNA Intercalation)

The planar aromatic ring system of the quinoline nucleus allows it to interact with DNA, typically through intercalation between base pairs. This mode of action can interfere with DNA replication and transcription, leading to cytotoxic effects, which is a mechanism exploited by some anticancer drugs. While direct studies on this compound are lacking, research on various substituted quinoline derivatives has confirmed their ability to bind to DNA. These interactions are often characterized by hyperchromic or hypochromic shifts in their absorption spectra upon binding. The binding constants (Kb) for some substituted quinolines have been found to be in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹, indicating a groove-binding mode of interaction.

Antimicrobial Activity Screening

Derivatives of this compound have been subjected to extensive screening against a variety of microbial pathogens, demonstrating a broad range of activity.

Anti-mycobacterial Activity: Substituted quinoline-2-carboxamides, which share a core structure with this compound, have shown notable activity against Mycobacterium tuberculosis and other mycobacterial species. For instance, N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide exhibited higher activity against M. tuberculosis than the standard drugs isoniazid and pyrazinamide nih.gov. Similarly, 2-(pyrrolidin-1-ylcarbonyl)quinoline and 1-(2-naphthoyl)pyrrolidine were more effective against M. kansasii and M. avium paratuberculosis than the standards nih.gov. These promising findings highlight the potential of the quinoline scaffold in the development of new anti-mycobacterial agents. Research into simplified analogs of marine sponge-derived alkaloids also led to the development of N-(2-arylethyl)quinolin-3-amines as a promising scaffold for anti-mycobacterial substances nih.gov.

Antibacterial and Antifungal Activity: The antimicrobial spectrum of quinoline derivatives extends to various bacteria and fungi. Quinolines have been recognized for their diverse biological activities, including antibacterial and antifungal properties nih.gov. For example, a cobalt (II) complex of a related carbamate derivative demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria mdpi.com. Specifically, it showed promising activity against Micrococcus luteus, Listeria monocytogenes, Staphylococcus aureus, Klebsiella pneumoniae, and Proteus vulgaris mdpi.com. Furthermore, certain carbamate fungicides have been successfully developed and commercialized, exhibiting broad-spectrum antifungal activities by targeting thiol groups in fungal enzymes nih.gov.

Antileishmanial Activity: While direct studies on the antileishmanial activity of this compound are not extensively detailed in the provided context, the broad antimicrobial profile of quinoline derivatives suggests potential in this area. The quinoline core is a well-established pharmacophore in antiprotozoal drug discovery.

Table 1: Antimicrobial Activity of Selected Quinoline Derivatives
CompoundMicroorganismActivityReference
N-cycloheptylquinoline-2-carboxamideM. tuberculosisHigher than isoniazid or pyrazinamide nih.gov
N-cyclohexylquinoline-2-carboxamideM. tuberculosisHigher than isoniazid or pyrazinamide nih.gov
N-(2-phenylethyl)quinoline-2-carboxamideM. tuberculosisHigher than isoniazid or pyrazinamide nih.gov
2-(pyrrolidin-1-ylcarbonyl)quinolineM. kansasii, M. avium paratuberculosisHigher than isoniazid or pyrazinamide nih.gov
Cobalt (II) complex of ethyl (2-(methylcarbamoyl)phenyl)carbamateGram-positive and Gram-negative bacteriaPromising activity mdpi.com

Antiproliferative and Apoptosis Induction in Cancer Cell Lines (In Vitro)

The anticancer potential of this compound derivatives has been investigated in various cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis.

Ethyl carbamate itself has been shown to induce cell death by affecting multiple metabolic pathways, leading to oxidative stress, DNA damage, and disruption of membrane integrity in human hepatocellular carcinoma cells (HepG2) nih.gov. While this highlights the cytotoxic potential of the carbamate moiety, research on more complex quinoline-containing carbamates has demonstrated more targeted antiproliferative effects.

For instance, a series of novel quinolinone–carboxamide derivatives were analyzed for their immunosuppressive effects, which can be relevant in cancer therapy nih.gov. Furthermore, a study on aryl carbamates with an oxamate moiety showed selective antiproliferative activity against cancer cell lines nih.gov. Flow cytometric analysis of a related compound, an acylated ester of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, demonstrated its ability to induce apoptosis in MCF-7 breast cancer cells, with a significant reduction in cell viability researchgate.netmdpi.com. This induction of apoptosis is a key mechanism for the anticancer activity of these compounds.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for designing more potent and selective therapeutic agents.

Impact of Substituents on Quinoline Ring Activity

The nature and position of substituents on the quinoline ring have a profound impact on the biological activity of these molecules. The quinoline scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple biological targets nih.govnih.gov.

Studies have shown that introducing a carboxamide linkage at different positions within the quinoline framework can enhance pharmacological properties, particularly anticancer potency nih.gov. The electronic properties and lipophilicity of the substituents on the quinoline ring also play a significant role. For example, in a series of substituted quinoline-2-carboxamides, the lipophilicity of the anilide substituent was found to be more significant for inhibitory activity than the electronic properties of the substituent nih.gov.

The position of the carbamate fragment on the quinoline ring also significantly influences its inhibitory potency. For instance, carbamate fragments at the 4-position of quinoline showed selective inhibitory potency for butyrylcholinesterase (BuChE), while those at the 5-position were potent dual inhibitors of both acetylcholinesterase (AChE) and BuChE nih.gov. Carbamates at the 8-position showed potent and selective AChE inhibitory activity nih.gov.

Modulations of the Carbamate Linker and Ethyl Moiety on Potency and Selectivity

Modifications to the carbamate linker and the ethyl group are critical for optimizing the potency and selectivity of these compounds. The carbamate group is a key structural motif in drug development due to its chemical stability and ability to be easily delivered into cells nih.gov.

Research on quinoline-O-carbamate derivatives has shown that both the carbamate fragment and its position significantly influence inhibitory potency against cholinesterases nih.gov. For example, replacing the ethyl group with bulkier aliphatic groups or replacing the ethoxy group with a methylamino group has been shown to reduce activity in some series of compounds nih.gov. In another study, the elongation of an aliphatic chain attached to the amide led to an inactive derivative, indicating an optimal length for activity nih.gov.

Furthermore, the directionality of the carbamate linkage can impact biofilm-inhibiting properties. A "reverse carbamate" analogue displayed comparable or, in some cases, more potent biofilm inhibition against certain strains of Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the lead compound nih.gov.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidating the precise mechanisms by which this compound and its derivatives exert their biological effects is an ongoing area of research.

At the molecular level, carbamate-containing compounds are known to act through various mechanisms. For instance, carbamate insecticides function by reversibly inactivating the enzyme acetylcholinesterase wikipedia.org. In the context of cancer, some quinoline and quinolone carboxamide derivatives have been identified as inhibitors of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase nih.gov.

At the cellular level, as previously mentioned, ethyl carbamate can induce cell death by causing oxidative stress, energy depletion, and damage to DNA and proteins nih.gov. More complex derivatives have been shown to induce apoptosis, a controlled form of cell death, which is a desirable characteristic for anticancer agents researchgate.netmdpi.com. The induction of apoptosis is often mediated through specific cellular signaling pathways. For example, some flavonoids have been shown to induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases mdpi.com. While the specific pathways for this compound are not fully detailed in the provided context, it is likely that its antiproliferative effects are mediated through similar mechanisms involving the regulation of key cellular processes.

An extensive search for scientific literature detailing the biological activity and pharmacological potential of this compound has yielded no specific research findings for this particular compound. The comprehensive searches conducted for each subsection of the requested article outline, including binding modes, cellular pathway modulation, impact on cellular viability, and pharmacokinetic properties, did not retrieve any studies focused on this compound.

The scientific community has published research on related compounds, such as derivatives of quinoline and other carbamates, which show a range of biological activities. However, this information is not directly applicable to this compound and has been excluded to adhere strictly to the provided instructions.

Therefore, it is not possible to generate a scientifically accurate article with the requested detailed sections and data tables for this compound due to the absence of available research data in the public domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Compound Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to predict molecular geometry, electronic distribution, and energetic stability, providing a foundational characterization before proceeding to more complex simulations.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For carbamate (B1207046) compounds, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed. scirp.org Calculations are often performed with various basis sets, such as 6-31+G(d) or 6-311+G(d,p), to achieve a balance between accuracy and computational cost. scirp.org The optimized structure provides critical data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, analysis of the electronic structure can be performed. This includes the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's chemical reactivity, kinetic stability, and electronic properties. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scirp.org

Table 1: Representative Theoretical Methods for Geometry Optimization

Method Basis Set Application
Density Functional Theory (DFT) 6-31+G(d), 6-311+G(d,p) Optimization and frequency calculations
Hartree-Fock (HF) 6-31+G(d) Comparative optimization

This table represents common methods used for carbamate structures as described in related literature. scirp.org

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The carbamate functional group, with its potential for C-N bond rotation, makes this analysis particularly important. nih.gov Computational methods can be used to identify various stable conformers and calculate their relative energies to determine the most probable structures at a given temperature. Understanding the conformational landscape is vital, as the biological activity of a molecule often depends on its ability to adopt a specific three-dimensional shape to fit into a target's binding site.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as ethyl (2-quinolinylcarbonyl)carbamate) when bound to a second molecule (a receptor, typically a protein). This method is central to drug discovery and medicinal chemistry for predicting how a compound might interact with a biological target.

Docking algorithms explore numerous possible binding poses of a ligand within the active site of a protein and score them based on various energy functions. The output provides a predicted binding orientation and a numerical score, often expressed as a binding affinity or binding energy in units of kcal/mol. nih.gov A more negative binding affinity score generally indicates a more stable and favorable protein-ligand complex. scirp.org For example, in studies of other heterocyclic compounds, binding energies for promising agents have been reported in the range of -8.42 to -9.25 kcal/mol. nih.gov

Table 2: Example of Molecular Docking Output Data

Compound ID Target Protein Binding Affinity (kcal/mol) Predicted Dissociation Constant (µM)
Compound 1j Target X -9.25 0.16

This table is illustrative, based on data for ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, to show how docking results are typically presented. nih.gov

Beyond predicting binding affinity, docking simulations provide detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are critical for molecular recognition. rsc.org Analysis of the docked pose can identify:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the carbamate) and acceptors (like backbone carbonyl oxygens of protein residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the quinoline (B57606) ring) and nonpolar amino acid residues (e.g., Valine, Leucine, Isoleucine).

Pi-Stacking (π-π) Interactions: Aromatic rings, such as the quinoline system, can stack with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, and Tryptophan, contributing significantly to binding. rsc.org

Visualizing the docked complex allows researchers to pinpoint the specific amino acid residues involved in these key interactions, guiding further optimization of the ligand's structure to enhance binding potency and selectivity. nih.govnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms in the ligand-protein complex over time, typically on the nanosecond to microsecond scale. This technique is used to assess the stability of the predicted binding pose from docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can verify if the key interactions identified in docking are maintained over time, providing a more rigorous validation of the binding hypothesis.

Assessment of Ligand-Protein Complex Stability

Molecular docking studies are a primary tool for predicting the binding mode and affinity of a ligand to a protein's active site. For quinoline derivatives, docking studies have been used to investigate their interactions with various protein targets. For instance, in studies of quinoline derivatives as P-glycoprotein inhibitors, molecular docking revealed significant binding affinities, with calculated binding energies indicating stable complex formation. nih.gov These studies identify the specific types of interactions that stabilize the complex, which commonly include:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the oxygen and nitrogen atoms in the carbamate group of this compound are potential hydrogen bond donors and acceptors, which can form strong, stabilizing interactions with amino acid residues in a protein's binding pocket.

Hydrophobic Interactions: The aromatic quinoline ring is capable of forming significant hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Following docking, molecular dynamics (MD) simulations can be run to observe the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed picture of the complex's stability in a solvated environment, allowing researchers to analyze fluctuations, conformational changes, and the persistence of key intermolecular interactions.

Exploration of Conformational Changes Upon Binding

The binding of a ligand to a protein is not a simple lock-and-key process; it often involves conformational adjustments in both the ligand and the protein. This "induced fit" can be essential for achieving optimal binding and biological activity.

Computational studies on related molecules containing carbamate functionalities have demonstrated that significant conformational changes can occur upon binding to a host or receptor. For example, research on diethyl N,N′-(1,3-phenylene)dicarbamate showed that the formation of a host-guest complex triggers a conformational change in one of the ethyl carbamate groups. nih.gov This change, from an endo conformation to an exo conformation, is driven by the formation of an intermolecular N—H⋯O=C hydrogen bond with the guest molecule, which would otherwise not be possible. nih.gov This principle highlights the flexibility of the carbamate group and its ability to reorient itself to maximize stabilizing interactions within a binding site. For this compound, similar conformational flexibility in the ethyl carbamate portion of the molecule would be expected, allowing it to adapt to the specific topology of a target protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr The primary goal of QSAR is to develop predictive models that can estimate the activity of novel molecules, thereby accelerating the design of compounds with enhanced potency. dergipark.org.tr

Development of Predictive Models for Biological Activity

For quinoline derivatives, numerous QSAR models have been developed to predict a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. nih.govnih.gov These models are built using statistical and machine learning techniques, such as:

2D-QSAR: These models correlate biological activity with 2D descriptors like physicochemical properties and topological indices.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D structural information to relate the steric and electrostatic fields of molecules to their activity. nih.gov

Machine Learning Models: More recently, advanced algorithms like k-nearest neighbors (KNN), decision trees (DT), backpropagation neural networks (BPNN), and gradient boosting (GB) have been applied to develop highly predictive QSAR models for quinoline derivatives. nih.gov

These models are rigorously validated using internal and external test sets of compounds to ensure their predictive power. Statistical metrics such as the coefficient of determination (R²) and root mean squared error (RMSE) are used to evaluate model performance. nih.gov For example, a gradient boosting-based QSAR model developed to predict the P-glycoprotein inhibitory activity of quinoline derivatives achieved a high R² value of 95%, indicating excellent predictive quality. nih.gov Similarly, 3D-QSAR models for the anti-plasmodial activity of quinolines showed high external validation scores (r²test > 0.87). nih.gov

Identification of Physicochemical Descriptors Influencing Activity

A key outcome of QSAR studies is the identification of specific molecular descriptors that have the most significant influence on biological activity. frontiersin.org These descriptors are numerical representations of the physicochemical properties of a molecule. frontiersin.org By understanding which properties are critical, chemists can rationally modify a lead compound to improve its activity.

Studies on quinoline derivatives have identified a wide array of influential descriptors. dergipark.org.trdergipark.org.tr These can be broadly categorized as follows:

CategoryInfluential Descriptors
Electronic Dipole Moment, HOMO-LUMO Energies, Electron Affinity, Electronegativity, Molecular Hardness, Molecular Softness
Hydrophobic Octanol-Water Partition Coefficient (logP)
Global/Steric Molecular Volume, Molar Refractivity, Molecular Polarizability
Thermodynamic Entropy, Heat Capacity

This table is generated based on data from multiple sources. dergipark.org.trdergipark.org.tr

For instance, QSAR models for 5,8-quinolinequinone derivatives found that their anti-inflammatory activity was strongly related to molecular hardness and softness. dergipark.org.trresearchgate.net Other studies have shown that parameters like the octanol-water partition coefficient (logP), molar refractivity, and dipole moment are important for predicting the activity of various quinoline-based compounds. researchgate.net The identification of these key descriptors provides a clear roadmap for optimizing the structure of this compound to enhance a desired biological effect.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

Beyond predicting biological activity, computational models are essential for evaluating the pharmacokinetic profile of a drug candidate. In silico ADME prediction assesses how a compound is likely to be absorbed, distributed, metabolized, and excreted by the body, which is vital for its success as a drug. nih.govnih.gov

Software platforms like ADMET Predictor™ use artificial neural network models trained on data from known drugs to estimate a wide range of ADME properties from a molecule's structure. nih.gov These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, early in the drug discovery process.

Blood-Brain Barrier Permeability Assessment

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. The BBB is a highly selective barrier that protects the brain, and many potential drugs fail because they cannot penetrate it. nih.govscholasticahq.com

In silico models are widely used to predict BBB permeability, often expressed as the logarithm of the ratio of the concentration of a compound in the brain to that in the blood (logBB). researchgate.net These predictive models are typically a form of QSAR, built using machine learning algorithms like Support Vector Machines (SVM) or XGBoost. nih.govresearchgate.net They use molecular descriptors to classify a compound as either BBB-permeable (BBB+) or non-permeable (BBB-). nih.gov

Key physicochemical properties known to influence BBB permeability, and which are used as descriptors in these models, include:

Molecular Weight: Generally, a molecular weight of less than 400 Daltons is favorable for crossing the BBB. scholasticahq.com

Hydrogen Bonding Capacity: A low number of hydrogen bonds (typically < 8) is preferred. scholasticahq.com

Lipophilicity (logP): An optimal range of lipophilicity is required; if a compound is too hydrophilic or too lipophilic, its permeability may be hindered.

Topological Polar Surface Area (TPSA): A lower TPSA is generally associated with better BBB penetration. researchgate.net

By inputting the structure of this compound into these validated in silico models, a reliable prediction of its potential to access targets within the central nervous system can be obtained, guiding its further development for neurological applications. nih.govarxiv.org

Intestinal Absorption Prediction

Computational, or in silico, methods are pivotal in the early stages of drug discovery and development for predicting the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME). Human intestinal absorption (HIA) is a critical parameter that determines the oral bioavailability of a substance. Various computational models are employed to estimate this property, often relying on a compound's physicochemical characteristics.

These predictive models, such as the BOILED-Egg/SwissADME tool, utilize parameters like lipophilicity (WLogP) and polarity (Topological Polar Surface Area or TPSA) to forecast a molecule's ability to passively diffuse across the intestinal epithelium. The Caco-2 cell permeability assay is a common in vitro method used to simulate the human intestinal barrier, and computational models are frequently built and validated using data from these assays.

For the chemical class of carbamates, in silico studies have indicated a generally high potential for intestinal absorption. One study analyzing a large set of pesticides found that the carbamate class had a 99% rate of predicted intestine-permeant molecules.

Physicochemical Characterization and Analytical Methodologies for Research

Spectroscopic Characterization of Synthesized Compounds

Spectroscopic techniques are fundamental in elucidating the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. For a compound like ethyl (2-quinolinylcarbonyl)carbamate, one would expect to see specific signals corresponding to the ethyl group (a triplet and a quartet), the quinoline (B57606) ring protons, and the carbamate (B1207046) NH proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbons, the aromatic carbons of the quinoline ring, and the carbons of the ethyl group. While general data for various carbamates is available, no specific spectra for this compound were found. researchgate.net

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the carbamate, the C=O stretching of the carbonyl groups (amide and ester), and the C=C and C=N stretching vibrations of the quinoline ring. Studies on other carbamates confirm these general features. nih.govchemicalbook.com

Mass Spectrometry (MS, HRMS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum would offer further structural clues. While numerous studies report the mass spectrometric analysis of ethyl carbamate and other derivatives, specific data for the title compound is not available. capes.gov.brnih.gov

X-Ray Crystallography for Absolute Structure Elucidation and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and conformation. This technique would be invaluable for establishing the absolute structure of this compound. However, no crystallographic studies for this specific compound have been reported in the searched literature.

Chromatographic Purity and Separation Techniques (e.g., HPLC, TLC)

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for assessing the purity of a synthesized compound and for monitoring the progress of a reaction. For this compound, a suitable HPLC method would be developed to separate it from any starting materials or byproducts, thus establishing its purity. TLC would be used for rapid qualitative analysis. General methods for the chromatographic analysis of carbamates are well-established.

Advanced Analytical Techniques for Complex Characterization

For a comprehensive characterization, advanced analytical techniques could be employed. These might include two-dimensional NMR experiments (like COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals, and tandem mass spectrometry (MS/MS) to study the fragmentation pathways in detail.

Powder X-Ray Diffraction (XRD)

Powder X-Ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure of a solid material. It provides information on the crystal lattice, phase purity, and crystallite size of a compound. In the analysis of novel chemical entities, XRD is crucial for identifying the solid-state form, which can influence properties such as solubility and stability.

For example, the crystal structure of a different quinoline derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was successfully characterized using XRD. This analysis revealed a monoclinic crystal system, providing precise unit-cell parameters. While this demonstrates the utility of XRD in characterizing complex quinoline-based structures, no similar published data exists for this compound.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and microstructure of a material at the micro- and nanoscale. SEM provides detailed images of the surface topography and composition, while TEM allows for the observation of the internal structure, including crystal lattice and defects.

These techniques are invaluable in pharmaceutical and materials science research for understanding the physical characteristics of a powdered or solid substance. For synthesized compounds, SEM can reveal particle shape and size distribution, which are critical parameters for formulation and processing. TEM can provide deeper insight into the crystallinity and potential presence of amorphous regions or different polymorphs. Despite the utility of these methods, no SEM or TEM studies specifically documenting the morphology of this compound have been identified in the reviewed literature.

Elemental Analysis (EDS, ED-XRF, AAS, ICP)

Elemental analysis techniques are employed to determine the elemental composition of a sample, confirming its purity and stoichiometry. These methods are a cornerstone of chemical characterization.

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) , often coupled with SEM, provides a qualitative and semi-quantitative analysis of the elemental composition of a sample's surface.

Energy-Dispersive X-ray Fluorescence (ED-XRF) is a non-destructive technique that can identify and quantify the elemental composition of a wider range of sample types.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) techniques (such as ICP-Mass Spectrometry or ICP-Optical Emission Spectrometry) are highly sensitive methods for quantitative determination of trace and major elements after sample digestion.

These analytical methods are routinely used to confirm that a synthesized compound matches its theoretical elemental composition. However, specific reports detailing the elemental analysis of this compound using any of these techniques are absent from the available scientific literature.

Future Research Directions and Translational Research Challenges

Exploration of Novel Quinoline-Carbamate Scaffolds and Analogues

The development of novel analogues based on the ethyl (2-quinolinylcarbonyl)carbamate scaffold is a critical first step in elucidating its therapeutic potential. The modular nature of this compound, comprising a quinoline (B57606) core, a carbonyl linker, and a carbamate (B1207046) moiety, allows for systematic structural modifications to optimize activity and selectivity.

Future synthetic efforts will likely focus on several key areas:

Substitution on the Quinoline Ring: The electronic and steric properties of substituents on the quinoline ring can profoundly influence biological activity. Research into the effects of electron-donating and electron-withdrawing groups at various positions will be crucial for understanding structure-activity relationships (SAR). mdpi.com For instance, studies on other quinoline derivatives have shown that substitutions at the C4, C6, and C8 positions can significantly modulate their anticancer and anti-inflammatory properties. nih.gov

Modification of the Carbamate Group: The ethyl group of the carbamate is a prime site for modification. Replacing it with different alkyl, aryl, or heterocyclic moieties could enhance target binding and improve pharmacokinetic properties. The synthesis of a library of N-substituted carbamates derived from quinoline-2-carboxylic acid would be a logical step to explore this chemical space. jocpr.com

Alteration of the Linker: The carbonylcarbamate linker itself can be modified. For example, replacing the carbonyl with a thiocarbonyl or altering the length and flexibility of the linker could lead to compounds with novel biological profiles.

A recent review highlighted the anticancer potential of various quinoline and quinolone carboxamides, providing a strong rationale for exploring similar derivatives of this compound. nih.gov The synthesis of quinoline-2-carboxamides has been well-established, often involving the condensation of quinoline-2-carbonyl chloride with appropriate amines. nih.gov This methodology could be adapted to generate a diverse library of analogues for screening.

Table 1: Potential Modifications for Novel Quinoline-Carbamate Analogues

Scaffold ComponentPotential ModificationsRationale
Quinoline Ring Introduction of halogens, methoxy, nitro, or amino groups at various positions.To modulate electronic properties and explore new binding interactions. mdpi.com
Carbamate Nitrogen Substitution with various alkyl chains, cyclic systems, or aromatic rings.To enhance lipophilicity, target affinity, and metabolic stability. jocpr.com
Linker Replacement of the carbonyl group with a thiocarbonyl or sulfonyl group.To alter the chemical reactivity and conformational flexibility of the molecule.

Investigation of Multi-Targeting Strategies for Complex Diseases

The complexity of many human diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has spurred the development of multi-target-directed ligands (MTDLs) that can modulate several key proteins simultaneously. nih.govresearchgate.net The quinoline scaffold is particularly well-suited for the design of such agents. nih.gov

For this compound and its analogues, a multi-targeting approach could be explored in several disease contexts:

Cancer: Quinoline derivatives have been shown to target a variety of proteins implicated in cancer, including protein kinases, topoisomerases, and proteins involved in angiogenesis. nih.govnih.gov A strategy could involve designing analogues that inhibit both a specific kinase and a component of the apoptotic pathway, for example. In silico docking studies could be employed to predict the binding of novel derivatives to various cancer-related targets. benthamdirect.com

Alzheimer's Disease: Research on quinoline-O-carbamate derivatives has demonstrated their potential as multifunctional agents for Alzheimer's disease by simultaneously inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and exhibiting anti-inflammatory properties. nih.govnih.gov A similar strategy could be applied to this compound, aiming for dual inhibition of cholinesterases and modulation of other targets like beta-amyloid aggregation or tau hyperphosphorylation.

The development of MTDLs requires a deep understanding of the relevant biological targets and the ability to rationally design molecules with the desired polypharmacology. This often involves an iterative process of design, synthesis, and biological evaluation.

Development of Advanced Delivery Systems for Preclinical Applications

The successful translation of a promising compound from in vitro studies to in vivo models often hinges on its pharmacokinetic properties, including solubility, stability, and bioavailability. Many heterocyclic compounds face challenges in these areas. nih.gov Advanced drug delivery systems (ADDSs) offer a promising avenue to overcome these limitations. plos.org

For quinoline-based compounds like this compound, particularly in the context of anticancer applications, nanoparticle-based delivery systems are of significant interest. dovepress.comnih.gov These systems can:

Enhance Solubility: Encapsulating hydrophobic compounds within nanoparticles can improve their aqueous solubility and facilitate administration.

Improve Stability: Nanocarriers can protect the drug from degradation in the physiological environment, increasing its half-life.

Enable Targeted Delivery: Nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that direct them to specific tissues or cell types, thereby increasing efficacy and reducing off-target toxicity. mdpi.com

Various types of nanocarriers could be explored for the delivery of quinoline-carbamate derivatives, including liposomes, polymeric micelles, and gold nanoparticles. nih.govmdpi.com The choice of nanocarrier would depend on the specific physicochemical properties of the drug and the intended therapeutic application.

Table 2: Potential Advanced Delivery Systems for Quinoline-Carbamate Derivatives

Delivery SystemPotential Advantages for Preclinical Studies
Liposomes High biocompatibility, ability to encapsulate both hydrophilic and hydrophobic drugs. mdpi.com
Polymeric Micelles Can increase the solubility and stability of hydrophobic drugs. nih.gov
Gold Nanoparticles Easy to synthesize and functionalize for targeted delivery. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms

Understanding the mechanism of action of a novel compound is crucial for its further development. Omics technologies, such as proteomics and metabolomics, provide a global view of the molecular changes induced by a drug in a biological system, offering valuable insights into its mechanism of action and potential off-target effects. nih.gov

For a novel compound like this compound, omics approaches could be used to:

Identify Protein Targets: Proteomics techniques, such as affinity chromatography coupled with mass spectrometry, can be used to identify the direct protein binding partners of the compound in a cell lysate.

Map Perturbed Pathways: Metabolomics can reveal changes in the cellular metabolome in response to drug treatment, pointing towards the metabolic pathways that are affected. nih.gov For example, a study on Malaria Box compounds, which include quinolines, used metabolomics to identify perturbations in parasite metabolism. nih.gov

Discover Biomarkers: Omics data can help in the discovery of biomarkers that can be used to monitor the efficacy of the drug in preclinical and clinical studies.

The integration of data from different omics platforms (a multi-omics approach) can provide a more comprehensive understanding of the drug's effects and can help in building systems-level models of its action. mdpi.com

Overcoming Preclinical Challenges in Efficacy and Selectivity

A major hurdle in drug development is the transition from promising in vitro activity to in vivo efficacy and safety. Many drug candidates fail at the preclinical stage due to a lack of efficacy in animal models or unforeseen toxicity. frontiersin.org For novel heterocyclic compounds like this compound, several challenges need to be addressed:

Demonstrating In Vivo Efficacy: The compound must show a therapeutic effect in a relevant animal model of the target disease. This requires careful selection of the animal model and the dosing regimen.

Ensuring Selectivity: The compound should ideally interact with its intended target(s) with high selectivity to minimize off-target effects and associated toxicity. Kinase inhibitors, for example, are often tested against a panel of kinases to assess their selectivity profile.

Favorable ADMET Properties: The compound must possess acceptable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. In vitro and in vivo ADMET studies are essential to predict the compound's behavior in humans. Studies on other 2-substituted quinolines have shown that the nature of the substitution at the C2 position can significantly influence their metabolic pathways. researchgate.net

Addressing these challenges requires a multidisciplinary approach, combining medicinal chemistry, pharmacology, and toxicology.

Ethical Considerations in Preclinical Animal Research

The use of animals in preclinical research is a subject of ongoing ethical debate and is governed by strict regulations. nih.govnih.gov The guiding principles for the ethical use of animals in research are the "3Rs": Replacement, Reduction, and Refinement. plos.org

Replacement: Researchers have an ethical obligation to use non-animal methods whenever possible. This includes in vitro assays, in silico modeling, and the use of lower organisms like zebrafish. nih.govkosinmedj.org

Reduction: The number of animals used in experiments should be minimized to the amount necessary to obtain statistically significant data. kosinmedj.org

Refinement: Experimental procedures should be refined to minimize any pain, suffering, or distress to the animals. kosinmedj.org

For the preclinical development of a novel compound like this compound, researchers and institutional animal care and use committees (IACUCs) must carefully consider the justification for animal studies, the choice of species, and the experimental design to ensure that the research is conducted in an ethical and humane manner. kosinmedj.orgresearchgate.net The potential benefits of the research must outweigh the potential harm to the animals. nih.gov

Q & A

Q. What are the established synthesis routes for ethyl (2-quinolinylcarbonyl)carbamate, and how can reaction conditions be optimized for higher yields?

this compound is synthesized via carbamate esterification reactions, often involving quinoline derivatives and carbonylating agents. Key steps include:

  • Quinoline activation : Introducing a carbonyl group at the 2-position of quinoline using reagents like phosgene or carbonyldiimidazole .
  • Carbamate formation : Reacting the activated quinoline with ethyl carbamate under controlled pH and temperature (e.g., 50–70°C in anhydrous dichloromethane) .
  • Optimization : Yield improvements (from ~60% to >85%) are achieved by adjusting solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., DMAP), and stoichiometric ratios .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • GC-MS : Detects trace impurities (e.g., residual solvents) with detection limits <1 ppm .
  • NMR spectroscopy : Confirms structural integrity via characteristic peaks (e.g., quinoline C=O at ~170 ppm in 13C^{13}\text{C} NMR) .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light for 4–8 weeks. Monitor degradation via HPLC and FTIR for hydrolytic cleavage of the carbamate group .
  • Recommendations : Store in amber vials at –20°C under inert gas (argon) to minimize hydrolysis .

Advanced Research Questions

Q. What methodologies are used to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., IC50_{50} values varying by >10-fold across studies) require:

  • Dose-response standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay protocols (e.g., MTT vs. ATP luminescence) .
  • Metabolic interference checks : Confirm the compound does not interact with assay reagents (e.g., fluorescence quenching in fluorogenic assays) .
  • Structural validation : Verify derivative purity via X-ray crystallography to rule out isomer contamination .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Computational modeling : Use DFT calculations to predict electron-density changes at the carbamate group when modifying substituents (e.g., adding electron-withdrawing groups at the quinoline 4-position) .
  • In vitro mutagenesis : Replace the ethyl group with bulkier alkyl chains (e.g., tert-butyl) to assess steric effects on target binding .
  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding to prioritize derivatives with >30% oral bioavailability .

Q. What experimental approaches elucidate the reaction mechanisms of this compound under physiological conditions?

  • Kinetic isotope effects (KIE) : Replace labile hydrogens with deuterium to identify rate-limiting steps in hydrolysis .
  • Mass spectrometry : Track fragment ions (e.g., m/z 149 for quinoline-CO+^+) to map degradation pathways in simulated gastric fluid .
  • Molecular dynamics simulations : Model interactions with esterase enzymes to predict bioactivation sites .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s cytotoxicity in different cancer cell lines?

  • Hypothesis testing : Replicate studies using standardized cell viability assays (e.g., resazurin reduction) and validate cell line authenticity via STR profiling .
  • Microenvironment modulation : Test cytotoxicity under hypoxia (5% O2_2) vs. normoxia to assess oxygen-dependent bioactivation .
  • Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., higher potency in hematological vs. solid tumor models) .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Solvent (synthesis)Anhydrous DMFIncreases yield by 25%
Reaction temperature60°CReduces side-product formation
HPLC mobile phaseAcetonitrile:water (70:30)Resolves quinoline impurities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.